molecular formula C22H22ClN7 B11287414 N-(4-chlorophenyl)-1-methyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N-(4-chlorophenyl)-1-methyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11287414
M. Wt: 419.9 g/mol
InChI Key: SQPOUWQUWZQURW-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-1-methyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core, a phenylpiperazine moiety, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-1-methyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps. One common method starts with the preparation of the pyrazolo[3,4-d]pyrimidine core, which can be achieved through the cyclization of appropriate precursors. The phenylpiperazine moiety is then introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the reactions. The purification process often involves recrystallization or chromatography techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-1-methyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-1-methyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with molecular targets such as receptors and enzymes. It may act as an agonist or antagonist, modulating the activity of these targets. The pathways involved include signal transduction cascades that lead to physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-chlorophenyl)-1-methyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific combination of functional groups and its potential therapeutic applications. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development .

Properties

Molecular Formula

C22H22ClN7

Molecular Weight

419.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-1-methyl-6-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C22H22ClN7/c1-28-21-19(15-24-28)20(25-17-9-7-16(23)8-10-17)26-22(27-21)30-13-11-29(12-14-30)18-5-3-2-4-6-18/h2-10,15H,11-14H2,1H3,(H,25,26,27)

InChI Key

SQPOUWQUWZQURW-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC(=NC(=C2C=N1)NC3=CC=C(C=C3)Cl)N4CCN(CC4)C5=CC=CC=C5

Origin of Product

United States

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